molecular formula C11H5ClF3N3O2 B8272056 6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl

6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl

Cat. No.: B8272056
M. Wt: 303.62 g/mol
InChI Key: FJZWAXQXDIFNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl is a useful research compound. Its molecular formula is C11H5ClF3N3O2 and its molecular weight is 303.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5ClF3N3O2

Molecular Weight

303.62 g/mol

IUPAC Name

2-chloro-3-nitro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C11H5ClF3N3O2/c12-10-8(18(19)20)4-6(5-17-10)9-7(11(13,14)15)2-1-3-16-9/h1-5H

InChI Key

FJZWAXQXDIFNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 5′-nitro-3-trifluoromethyl-1′H-[2,3′]bipyridinyl-6′-one (25 g, 0.088 mol), thionyl chloride (300 mL) and DMF (3 mL) to reflux for 4 hours. Remove the volatiles by rotary evaporation and partition the residue between ethyl acetate (350 mL) and saturated sodium bicarbonate solution (250 mL). Extract the aqueous layer with further ethyl acetate (250 mL) and wash the combined organics with brine (250 mL). Dry (MgSO4) and concentrate under reduced pressure to give the title compound (25 g, 93%) as a yellow oil.
Name
5′-nitro-3-trifluoromethyl-1′H-[2,3′]bipyridinyl-6′-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93%

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